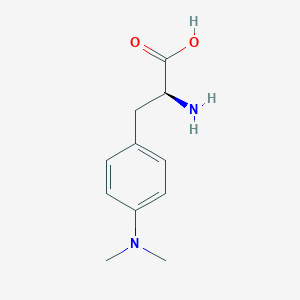

4-Dimethylamino-L-phenylalanine

Overview

Description

4-Dimethylamino-L-phenylalanine is a chemical compound with the molecular formula C11H16N2O2 . It is also known by other names such as 4-(Dimethylamino)-L-phenylalanin [German], 4-(Dimethylamino)-L-phenylalanine [ACD/IUPAC Name], and 4-(Diméthylamino)-L-phénylalanine [French] .

Synthesis Analysis

The synthesis of this compound involves various methods based on enantioselective enzymes . Recent studies have focused on the identification, engineering, and application of enzymes in novel biocatalytic processes . These enzymes have been combined and applied to multi-enzymatic processes representing in vitro pathways of alternative/exchangeable enzymes that allow the generation of an artificial metabolism for D-AAs synthetic purposes .Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 208.257 Da and a monoisotopic mass of 208.121185 Da . It has one defined stereocentre .Scientific Research Applications

Enzymatic Reaction Modeling

- Mimicking Phenylalanine Ammonia Lyase : Research explored the synthesis of compounds mimicking the action of phenylalanine ammonia lyase enzymes, providing insights into the enzyme's reaction mechanism (Rettig, Sigrist, & Rétey, 2000).

Metabolic Pathway Studies

- L-Phenylalanine Production in E. coli : A study developed an in vitro system for investigating phenylalanine biosynthesis in E. coli, enhancing understanding of its metabolic pathways (Ding et al., 2016).

Computational Analysis

- Conformational Analysis of Dimers and Ions : Computational investigations of various conformations of L-phenylalanine and its derivatives, including ionized forms, provided insights into the structural and stability aspects (Purushotham, Vijay, & Sastry, 2012).

Protein Engineering

- Fluorescent Amino Acid Synthesis : The development of a novel fluorescent α-amino acid based on L-phenylalanine showcased potential applications in biotechnology and pharmaceutical research (Gupta, Garreffi, & Guo, 2020).

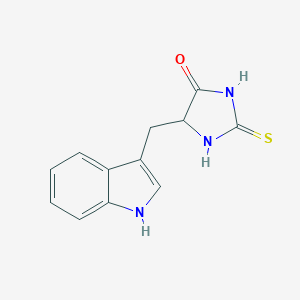

Biochemical and Molecular Characterization

- Enzymatic Inhibition Studies : Research into the synthesis of imidazolidinone derivatives of L-phenylalanine informed on their specificity in inhibiting amino acid decarboxylases, contributing to biochemical understanding of enzyme inhibition (Smissman, Inloes, El-Antably, & Shaffer, 1976).

Enzymatic and Structural Analyses

- Studying Phenylalanine Hydroxylase : Investigations into phenylalanine hydroxylase, including its kinetic and regulatory properties, have provided critical insights into its biochemical behavior and potential therapeutic applications (Bjørgo, de Carvalho, & Flatmark, 2001).

Genetic and Metabolic Engineering

- Enhancing L-Phenylalanine Production : Genetic engineering approaches have been employed in E. coli to boost L-phenylalanine production, demonstrating the utility of metabolic engineering in biotechnological applications (Liu et al., 2018).

Peptide and Protein Research

- Fluorophore Development for Labeling : The creation of N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine as a new fluorescent marker for peptides and proteins highlights its significance in molecular biology research (Siemion, Stefanowicz, & Jankowski, 1987).

Future Directions

The future directions in the research and application of 4-Dimethylamino-L-phenylalanine could involve further exploration of its synthesis methods, potential uses, and biological activities . There is a surge in interest and investigations on D-amino acids, including this compound, due to their significant biological activities .

properties

IUPAC Name |

(2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEYFCOAPFGKLX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173695 | |

| Record name | 4'-Dimethylaminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1991-95-3 | |

| Record name | 4'-Dimethylaminophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Dimethylaminophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

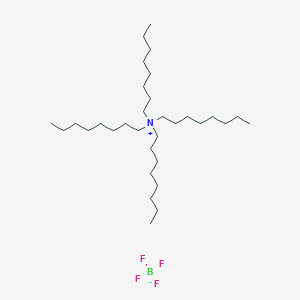

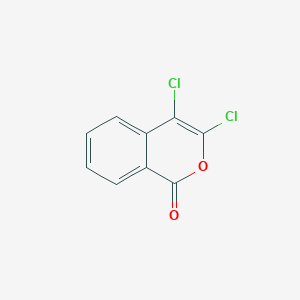

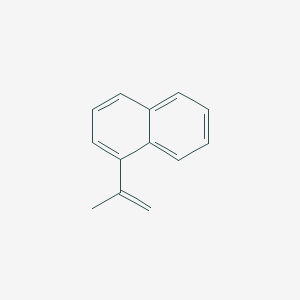

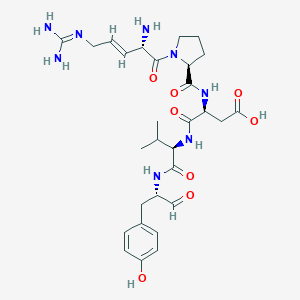

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)